

Application Notes and Protocols for Diisooctyl Glutarate as a Non-Phthalate Plasticizer

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Compound of Interest

Compound Name: *Diisooctyl glutarate*

Cat. No.: *B15342387*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Diisooctyl Glutarate (DIOG)** as a promising non-phthalate plasticizer alternative. The information is intended to guide researchers and professionals in the evaluation and implementation of DIOG in various polymer formulations, particularly in sensitive applications where the use of traditional phthalate plasticizers is of concern.

Introduction to Diisooctyl Glutarate (DIOG)

Diisooctyl glutarate (CAS No: 33814-34-5) is a high-molecular-weight, branched-chain dicarboxylate ester.^[1] As a non-phthalate plasticizer, it offers a potentially safer alternative to conventional plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and other ortho-phthalates, which have faced increasing regulatory scrutiny due to health and environmental concerns. DIOG's chemical structure, characterized by a five-carbon glutaric acid backbone and isooctyl ester groups, suggests properties that are desirable for a plasticizer, including good compatibility with polar polymers like polyvinyl chloride (PVC), low volatility, and reduced migration potential.

The growing demand for safer materials in medical devices, food packaging, toys, and other consumer products has driven the search for effective non-phthalate plasticizers. Aliphatic dicarboxylic acid esters, such as adipates and glutarates, are a key class of these alternatives, known for imparting good flexibility, low-temperature performance, and having a more favorable toxicological profile compared to some phthalates.

Performance Characteristics and Comparison

While specific performance data for **diisooctyl glutarate** is not extensively published in publicly available literature, its performance can be inferred from the behavior of similar dicarboxylate esters, such as dioctyl adipate (DOA). The following tables present a comparative summary of expected performance characteristics. Note: The data for DIOG is projected and should be verified through the experimental protocols outlined in this document. The data for DOA is provided as a well-characterized benchmark for a common non-phthalate plasticizer.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Mechanical Properties of Plasticized PVC (50 phr plasticizer)

Property	Diisooctyl Glutarate (DIOG) (Projected)	Dioctyl Adipate (DOA) (Typical Values)	Di(2-ethylhexyl) Phthalate (DEHP) (Typical Values)	Test Method
Hardness (Shore A)	75 - 85	80 - 90	80 - 90	ASTM D2240
Tensile Strength (MPa)	15 - 20	16 - 22	18 - 24	ASTM D882
Elongation at Break (%)	300 - 400	350 - 450	300 - 400	ASTM D882

Table 2: Thermal and Migration Properties of Plasticized PVC (50 phr plasticizer)

Property	Diisooctyl Glutarate (DIOG) (Projected)	Dioctyl Adipate (DOA) (Typical Values)	Di(2-ethylhexyl) Phthalate (DEHP) (Typical Values)	Test Method
Glass Transition Temp. (°C)	-30 to -40	-40 to -50	-20 to -30	ASTM E1356
Volatility (% weight loss)	Low	Moderate	Moderate	ISO 176
Migration into Water (% loss)	Very Low	Low	Low	ASTM D1239
Migration into Hexane (% loss)	Low	Moderate	Moderate	ASTM D1239

Experimental Protocols

The following are detailed protocols for evaluating the performance of **diisooctyl glutarate** as a plasticizer in PVC.

Protocol for Preparation of Plasticized PVC Films

Objective: To prepare standardized PVC films with varying concentrations of **diisooctyl glutarate** for subsequent performance testing.

Materials:

- PVC resin (e.g., K-value 67-70)
- **Diisooctyl glutarate** (DIOG)
- Thermal stabilizer (e.g., Ca/Zn stearate)
- Processing aid (e.g., acrylic polymer)

- Lubricant (e.g., stearic acid)
- Two-roll mill
- Hydraulic press with heated platens
- Molds for film preparation

Procedure:

- Formulation: Prepare PVC compounds with varying concentrations of DIOG (e.g., 30, 40, 50, 60 parts per hundred of resin - phr). A typical formulation is as follows:
 - PVC Resin: 100 phr
 - DIOG: X phr (where X is the variable concentration)
 - Thermal Stabilizer: 2-3 phr
 - Processing Aid: 1-2 phr
 - Lubricant: 0.5-1 phr
- Dry Blending: Thoroughly mix the dry components in a high-speed mixer until a homogeneous powder blend is obtained.
- Melt Compounding: Transfer the dry blend to a two-roll mill preheated to 160-170°C. Mill the compound for 5-10 minutes until a uniform, molten sheet is formed.
- Film Pressing: Place the compounded PVC sheet into a mold of desired thickness (e.g., 1 mm) and preheat in a hydraulic press at 170-180°C for 2-3 minutes with minimal pressure.
- Compression Molding: Apply a pressure of 10-15 MPa for 3-5 minutes.
- Cooling: Cool the mold under pressure to room temperature.
- Conditioning: Remove the film from the mold and condition it at $23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity for at least 24 hours before testing.

Protocol for Evaluation of Mechanical Properties

Objective: To determine the effect of **diisooctyl glutarate** on the hardness, tensile strength, and elongation at break of PVC films.

Instruments:

- Shore A Durometer
- Universal Testing Machine (UTM) with grips for thin films

Procedure:

- Hardness (ASTM D2240):
 - Place the conditioned PVC film on a flat, hard surface.
 - Press the Shore A durometer firmly onto the film and record the reading after 1-2 seconds.
 - Take at least five readings at different locations on the film and calculate the average.
- Tensile Properties (ASTM D882):
 - Cut dumbbell-shaped specimens from the conditioned PVC film using a die cutter.
 - Measure the thickness and width of the narrow section of each specimen.
 - Mount the specimen in the grips of the UTM.
 - Set the crosshead speed (e.g., 50 mm/min).
 - Start the test and record the load and elongation until the specimen breaks.
 - Calculate the tensile strength (stress at break) and elongation at break (percentage change in length).
 - Test at least five specimens and report the average values.

Protocol for Determination of Glass Transition Temperature (T_g)

Objective: To measure the effect of **diisooctyl glutarate** on the glass transition temperature of PVC, which is a key indicator of plasticizer efficiency.

Instrument:

- Differential Scanning Calorimeter (DSC)

Procedure (based on ASTM E1356):[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Sample Preparation: Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.
- First Heating Scan: Heat the sample from room temperature to a temperature above the expected T_g (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.
- Cooling Scan: Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).
- Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition region.
- Data Analysis: Determine the glass transition temperature from the midpoint of the step change in the heat flow curve of the second heating scan.

Protocol for Evaluation of Plasticizer Migration

Objective: To quantify the migration of **diisooctyl glutarate** from PVC films into various liquid simulants and by volatilization.

3.4.1. Liquid Extraction (based on ASTM D1239):[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Conditioned PVC film specimens (e.g., 50 mm x 50 mm)

- Food simulants (e.g., distilled water, 10% ethanol, 50% ethanol, n-hexane, olive oil)
- Analytical balance
- Constant temperature bath

Procedure:

- Initial Weighing: Accurately weigh the conditioned PVC film specimens (W1).
- Immersion: Immerse each specimen in a separate container with a specified volume of the chosen simulant (e.g., 100 mL).
- Incubation: Place the containers in a constant temperature bath (e.g., 40°C or 60°C) for a specified duration (e.g., 24 hours, 10 days).
- Final Weighing: Remove the specimens from the simulant, gently wipe them dry with a lint-free cloth, and allow them to re-condition at standard conditions for 24 hours. Weigh the specimens again (W2).
- Calculation: Calculate the percentage weight loss due to migration:
 - % Weight Loss = $[(W1 - W2) / W1] * 100$

3.4.2. Volatility (based on ISO 176 - Activated Carbon Method):[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Conditioned PVC film specimens (e.g., 50 mm diameter discs)
- Activated carbon
- Oven
- Analytical balance

Procedure:

- Initial Weighing: Accurately weigh the conditioned PVC film specimens (W1).

- Exposure: Place the specimens in a container with activated carbon. For Method A, the specimen is in direct contact with the carbon. For Method B, the specimen is in a wire cage suspended above the carbon.
- Heating: Place the container in an oven at a specified temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 24 hours).
- Final Weighing: Remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them (W2).
- Calculation: Calculate the percentage weight loss due to volatility:
 - % Weight Loss = $[(W1 - W2) / W1] * 100$

Synthesis of Diisooctyl Glutarate

Objective: To provide a general laboratory-scale procedure for the synthesis of **diisooctyl glutarate**.

Reaction: Glutaric Acid + 2 Isooctanol → **Diisooctyl Glutarate** + 2 H₂O

Materials:

- Glutaric acid
- Isooctanol (e.g., 2-ethylhexanol)
- Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
- Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Rotary evaporator
- Distillation apparatus

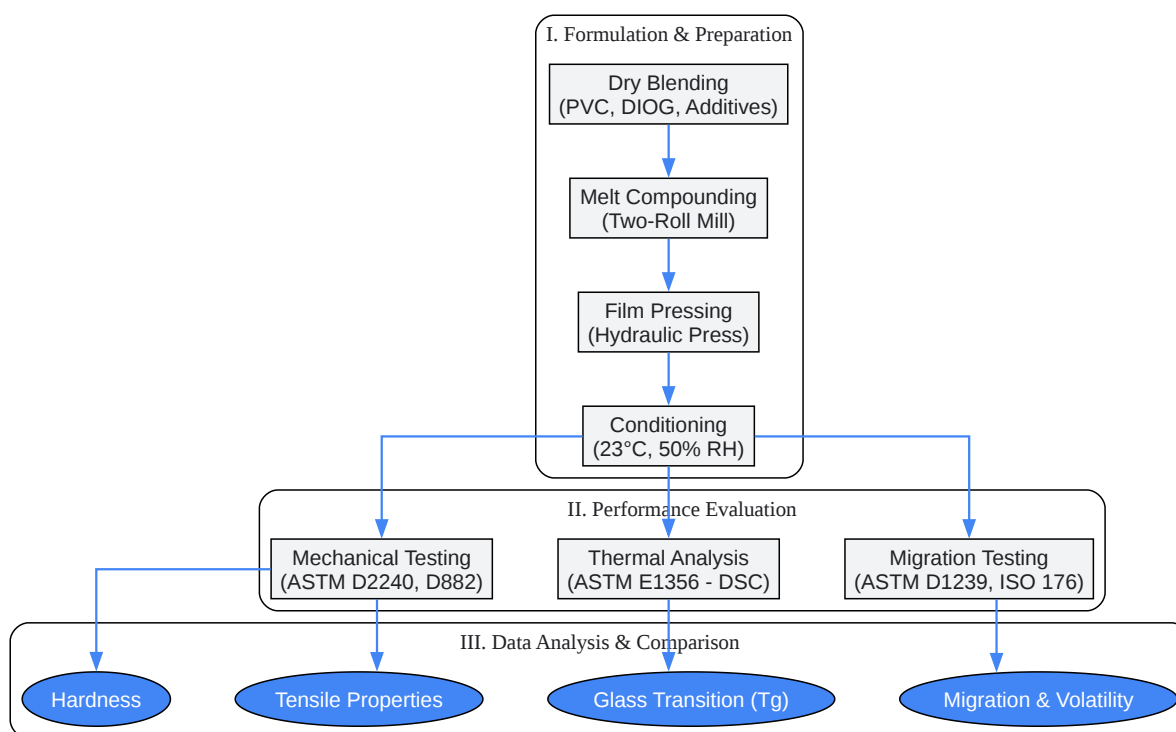
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine glutaric acid, a molar excess of isooctanol (e.g., 2.2 equivalents), the acid catalyst (0.1-0.5 mol%), and toluene.
- **Esterification:** Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.
- **Neutralization:** Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the toluene and excess isooctanol using a rotary evaporator.
- **Purification:** Purify the crude **diisooctyl glutarate** by vacuum distillation to obtain a clear, colorless liquid.

Toxicological Profile

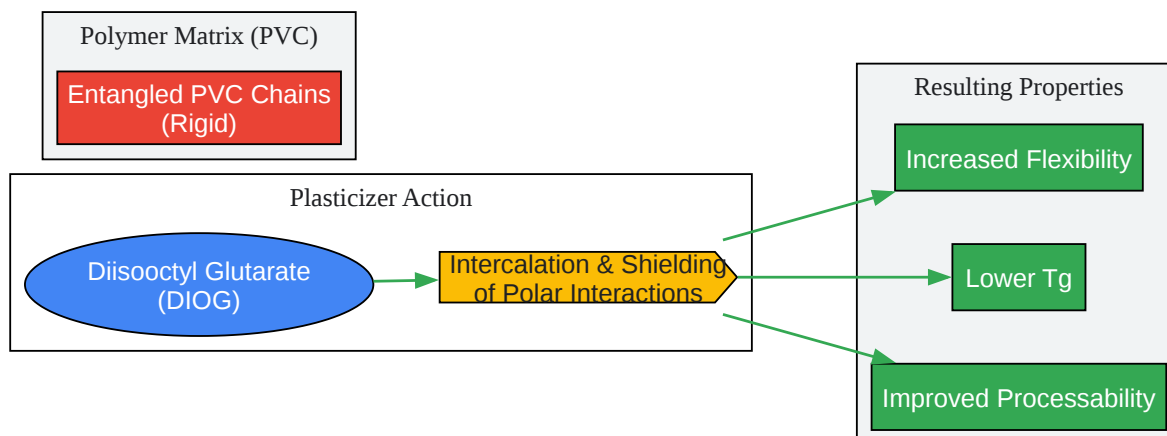
A comprehensive toxicological profile for **diisooctyl glutarate** is not readily available in the public domain. However, based on data for similar aliphatic dicarboxylate esters like dioctyl adipate, it is expected to have a low order of acute toxicity. It is crucial to conduct specific toxicological assessments for **diisooctyl glutarate** to confirm its safety for any intended application, especially those involving direct human contact.

Visualizations



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Caption: Experimental workflow for evaluating **diisooctyl glutarate**.



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Caption: Mechanism of action for **diisooctyl glutarate** as a plasticizer.

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